molecular formula C6H5BrClNO B6333190 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one CAS No. 960299-33-6

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one

Cat. No.: B6333190
CAS No.: 960299-33-6
M. Wt: 222.47 g/mol
InChI Key: YEPVRMDVWXDVKG-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one: is a heterocyclic organic compound with a pyridine ring substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-bromopyridine as the starting material.

    Methylation: The methylation of the pyridine ring is achieved using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation: The resulting 2-chloro-5-bromo-1-methylpyridine is then oxidized to form the desired this compound. This oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be further oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (RSK) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in solvents like ethanol or toluene.

Major Products

    Substituted Pyridines: Products with various functional groups replacing the bromine or chlorine atoms.

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-chloropyridin-2(1H)-one: Lacks the methyl group, leading to different reactivity and properties.

    5-Bromo-1-methylpyridin-2(1H)-one: Lacks the chlorine atom, affecting its chemical behavior.

    6-Chloro-1-methylpyridin-2(1H)-one: Lacks the bromine atom, resulting in different substitution patterns.

Uniqueness

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the pyridine ring. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

5-bromo-6-chloro-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-9-5(10)3-2-4(7)6(9)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPVRMDVWXDVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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